molecular formula C16H23N3O2 B11736596 [2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

[2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11736596
M. Wt: 289.37 g/mol
InChI Key: LWKKCDKPIYPZHQ-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound with the molecular formula C16H23N3O2 and a molecular weight of 289.37 g/mol . This compound is characterized by the presence of a dimethoxyphenyl group and a pyrazolylmethyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3,4-dimethoxyphenethylamine with 1-ethyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the 4-position, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives of the pyrazole ring.

Scientific Research Applications

[2-(3,4-Dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine lies in its specific combination of the dimethoxyphenyl and pyrazolylmethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(1-ethylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C16H23N3O2/c1-4-19-12-14(11-18-19)10-17-8-7-13-5-6-15(20-2)16(9-13)21-3/h5-6,9,11-12,17H,4,7-8,10H2,1-3H3

InChI Key

LWKKCDKPIYPZHQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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